Cas no 932-41-2 (2,3-Thiophenedicarboxaldehyde)

2,3-Thiophenedicarboxaldehyde structure
2,3-Thiophenedicarboxaldehyde structure
2,3-Thiophenedicarboxaldehyde
932-41-2
C6H4O2S
140.159760475159
MFCD00209616
40311
573752

2,3-Thiophenedicarboxaldehyde Properties

Names and Identifiers

    • 2,3-Thiophene-dicarbaldehyde
    • 2,3-Dicarbaldehyde thiophene
    • 2,3-THIOPHENEDICARBOXALDEHYD
    • 2,3-Thiophenedicarboxaldehyde
    • thiophene-2,3-dicarbaldehyde
    • Ttin chloride
    • 2,3-Diformylthiophene
    • 2,3-Thiophenedialdehyde
    • WSEJZRIZDQWMKQ-UHFFFAOYSA-N
    • diformylthiophene
    • PubChem18121
    • 2,3-Thiophenedicarbaldehyde
    • BIDD:GT0218
    • SBB004162
    • TRA0076005
    • AS06747
    • VT20024
    • TH
    • 2,3-Bisthiophenecarboxaldehyde
    • FT-0691376
    • AMY19118
    • AC-1627
    • 2,3-dicarboxaldehydethiophene
    • SCHEMBL225281
    • SY025583
    • EN300-111408
    • J-524958
    • InChI=1/C6H4O2S/c7-3-5-1-2-9-6(5)4-8/h1-4
    • AS-37818
    • 2,3-Thiophenedicarboxaldehyde, 97%
    • MFCD00209616
    • T2388
    • 2 pound not3-Thiophene-dicarbaldehyde
    • DTXSID70341538
    • CS-W014359
    • AKOS015856628
    • 932-41-2
    • AI-942/25034143
    • DB-050469
    • +Expand
    • MFCD00209616
    • WSEJZRIZDQWMKQ-UHFFFAOYSA-N
    • 1S/C6H4O2S/c7-3-5-1-2-9-6(5)4-8/h1-4H
    • O=CC1=C(C=O)C=CS1

Computed Properties

  • 435.09200
  • 0
  • 3
  • 2
  • 139.993
  • 9
  • 124
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.9
  • nothing
  • 0
  • 62.4

Experimental Properties

  • 4.44840
  • 52.48000
  • 1.668
  • 134°C/22mmHg(lit.)
  • 77.0 to 81.0 deg-C
  • 308.4 ºC at 760 mmHg
  • White to Yellow Solid
  • Not determined
  • 1.3700

2,3-Thiophenedicarboxaldehyde Security Information

2,3-Thiophenedicarboxaldehyde Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,3-Thiophenedicarboxaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003G1V-250mg
2,3-Thiophene-dicarbaldehyde
932-41-2 98%
250mg
$11.00 2024-04-20
A2B Chem LLC
AB59971-250mg
2,3-Thiophenedicarboxaldehyde
932-41-2 98%
250mg
$10.00 2024-07-18
Aaron
AR003GA7-100mg
2,3-Thiophene-dicarbaldehyde
932-41-2 95%
100mg
$8.00 2024-07-18
abcr
AB250621-1 g
2,3-Thiophenedicarboxaldehyde, 98%; .
932-41-2 98%
1g
€139.10 2023-04-27
Alichem
A169004866-5g
2,3-Thiophene-dicarbaldehyde
932-41-2 97%
5g
$407.00 2023-08-31
Ambeed
A337154-250mg
2,3-Thiophenedicarboxaldehyde
932-41-2 98%
250mg
$13.0
Apollo Scientific
OR24690-1g
thiophene-2,3-dicarboxaldehyde
932-41-2 98%
1g
£72.00 2023-08-31
AstaTech
61842-1/G
2,3-DIFORMYLTHIOPHENE
932-41-2 97%
1/G
$81 2022-06-01
Chemenu
CM199923-5g
2,3-Thiophenedicarboxaldehyde
932-41-2 97%
5g
$346 2021-08-05
Crysdot LLC
CD11010732-5g
2,3-Thiophene-dicarbaldehyde
932-41-2 97%
5g
$242 2024-07-19

2,3-Thiophenedicarboxaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Butyllithium
1.2 -
1.3 Reagents: Hydrogen ion Solvents: Water
Reference
Heteroatom-facilitated lithiations
Gschwend, Heinz W.; Rodriguez, Herman R., Organic Reactions (Hoboken, 1979, 26,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hexamethylenetetramine Solvents: Chloroform ;  reflux; 30 min, reflux; reflux → rt
1.2 Solvents: Water ;  acidified
Reference
Method for preparing thiophen-2,3-dicarboxaldehyde from 2,3-dimethylthiophene
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
Reference
Controlling band gap and hole mobility of photovoltaic donor polymers with terpolymer system
Lim, Younhee; Ihn, Soo-Ghang; Bulliard, Xavier; Yun, Sungyoung; Chung, Yeonji; et al, Polymer, 2012, 53(23), 5275-5284

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 15 min, -78 °C
1.2 overnight, -78 °C → rt
1.3 Solvents: Water ;  rt
Reference
Low-Voltage Organic Transistors Based on Tetraceno[2,3-b]thiophene: Contact Resistance and Air Stability
Kraft, Ulrike; Anthony, John E.; Ripaud, Emilie; Loth, Marsha A.; Weber, Edwin; et al, Chemistry of Materials, 2015, 27(3), 998-1004

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.2 -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  overnight, 60 °C
Reference
Sonosensitizer with low phototoxicity, preparation method and application thereof in sonodynamic therapy
, China, , ,

Synthetic Circuit 6

Reaction Conditions
Reference
Electric-Field-Driven Direct Desulfurization
Borca, Bogdana ; Michnowicz, Tomasz; Petuya, Remi; Pristl, Marcel; Schendel, Verena; et al, ACS Nano, 2017, 11(5), 4703-4709

Synthetic Circuit 7

Reaction Conditions
Reference
Iron nitrate and 4-OH-TEMPO-cocatalyzed aerobic oxidation of isochromans
Zhang, Qian; Zhang, Jiabin; Qian, Hui; Ma, Shengming, Organic Chemistry Frontiers, 2023, 10(6), 1505-1511

Synthetic Circuit 8

Reaction Conditions
Reference
Condensed furo- and thienopyridones, their N-acyl derivatives, and their application
, Federal Republic of Germany, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Thienopyridines
Eloy, Fernand; Deryckere, A., Bulletin des Societes Chimiques Belges, 1970, 79, 301-11

Synthetic Circuit 10

Reaction Conditions
Reference
Synthesis of thieno[2,3-d]pyridazines and thieno[3,4-d]pyridazines from thiophene derivatives
Robba, Max; Roques, Bernard; Bonhomme, Michele, Bulletin de la Societe Chimique de France, 1967, (7), 2495-507

Synthetic Circuit 11

Reaction Conditions
Reference
Thiophene and thienopyridazine derivatives
, France, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Synthesis of 4,6-dihydrothieno[3,4-b]thiophene
MacDowell, Denis W. H.; Patrick, Timothy B., Journal of Organic Chemistry, 1966, 31(11), 3592-5

2,3-Thiophenedicarboxaldehyde Raw materials

2,3-Thiophenedicarboxaldehyde Preparation Products

2,3-Thiophenedicarboxaldehyde Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:932-41-2)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:932-41-2)
TANG SI LEI
15026964105
2881489226@qq.com

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